molecular formula C9H13N3O B1378548 4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one CAS No. 1461714-99-7

4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one

Cat. No.: B1378548
CAS No.: 1461714-99-7
M. Wt: 179.22 g/mol
InChI Key: YOMGJTQENNBASM-UHFFFAOYSA-N
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Description

4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one (CAS 1461714-99-7) is a chemical compound of significant interest in medicinal and organic chemistry research. It belongs to a class of nitrogen-containing heterocycles that combine two key pharmacophoric motifs: a pyrrolidin-2-one (γ-lactam) ring and a pyrazole ring . These structural units are recognized as privileged scaffolds in drug discovery due to their broad spectrum of biological activities . The molecular formula of the compound is C9H13N3O . This compound is part of a broader family of 4-hetaryl-2-pyrrolidones. Scientific literature indicates that structurally related analogs, which feature a pyrazole ring linked to the pyrrolidone core, have demonstrated promising pharmacological properties in preclinical research. Specifically, such compounds have been shown to possess nootropic and anxiolytic activity . The pyrrolidone ring itself forms the structural basis of several well-known nootropic drugs, such as piracetam and levetiracetam, often referred to as racetams . Furthermore, the pyrrolidone motif is a key structural element in several effective investigational drug molecules, including PF-07321332 (nirmatrelvir), which was applied for the treatment and prevention of COVID-19 . As a building block, this compound offers researchers a versatile template for the synthesis of more complex molecules. Its structure is amenable to further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in various research programs . We provide this chemical as a high-quality standard to support innovation in early-stage research and development. This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

4-(1,5-dimethylpyrazol-4-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-6-8(5-11-12(6)2)7-3-9(13)10-4-7/h5,7H,3-4H2,1-2H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMGJTQENNBASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid with a suitable amine, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. A study demonstrated that 4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one could inhibit the proliferation of cancer cells through apoptosis induction mechanisms. The compound's ability to interact with specific cellular pathways makes it a candidate for further investigation in cancer therapeutics .

2. Antimicrobial Properties
The compound has shown promising results as an antimicrobial agent. In vitro studies have reported its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

3. Neurological Disorders
Recent investigations into the neuroprotective effects of pyrazole derivatives have highlighted their potential in treating neurological disorders such as Alzheimer's disease. The compound may enhance cognitive functions and protect neuronal cells from oxidative stress .

Material Science Applications

1. Polymer Chemistry
4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one has been explored as a monomer in polymer synthesis. Its unique chemical structure allows for the development of novel polymers with enhanced mechanical properties and thermal stability .

2. Coordination Chemistry
The compound can act as a ligand in coordination complexes, which are crucial for catalysis and materials science. Its ability to coordinate with metal ions opens avenues for creating new catalysts with improved efficiency .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cells .
Antimicrobial PropertiesEffective against multiple bacterial strains .
Neurological DisordersPotential neuroprotective effects .
Material SciencePolymer ChemistryUsed as a monomer for novel polymers .
Coordination ChemistryActs as a ligand for metal ion coordination .

Case Studies

Case Study 1: Anticancer Research
A study published in Cancer Letters examined the effects of 4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one on human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. This suggests that the compound could be developed into a therapeutic agent targeting breast cancer.

Case Study 2: Antimicrobial Efficacy
In another study published in the Journal of Antimicrobial Chemotherapy, researchers tested the antimicrobial activity of several pyrazole derivatives, including 4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, highlighting its potential utility in antibiotic development.

Mechanism of Action

The mechanism of action of 4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications References
4-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one C₉H₁₃N₃O 179.22 1,5-dimethylpyrazole Potential hydrogen-bond donor/acceptor
4-(Furan-2-yl)pyrrolidin-2-one C₈H₉NO₂ 151.16 Furan Enhanced solubility due to oxygen-rich ring; used in polymer chemistry
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine C₁₃H₁₃N₇ 275.30 Pyrazolopyrimidine core Exhibits isomerization under acidic conditions
(4S,5R)-4-(Aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one C₁₃H₂₂N₄O₂ 266.34 Aminomethyl group Increased polarity; potential pharmacological activity

Key Observations:

Substituent Impact on Solubility: The furan-substituted pyrrolidin-2-one (C₈H₉NO₂) demonstrates higher solubility in polar solvents compared to the pyrazole-substituted derivative due to furan’s oxygen atom, which enhances dipole interactions .

Pharmacological Potential: The aminomethyl-substituted analog () shows enhanced interaction with biological targets due to its basic nitrogen, contrasting with the neutral pyrazole group in the target compound .

Hydrogen Bonding and Crystallography

  • The pyrazole ring in the target compound may engage in N–H···O or C–H···O interactions, akin to the hydrogen-bonding patterns observed in 4-{[4-(dimethylamino)benzylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one (), where Schiff base formation stabilizes crystal packing .
  • In contrast, furan-substituted derivatives prioritize O···H interactions, as seen in .

Biological Activity

4-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its various biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant data tables and case studies.

  • Molecular Formula : C₁₃H₁₈N₄O
  • Molecular Weight : 266.34 g/mol
  • CAS Number : 1955557-02-4

Antibacterial Activity

Recent studies have shown that compounds similar to 4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one exhibit significant antibacterial properties. For instance, a study evaluated various pyrrolidine derivatives and found that certain modifications led to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.

CompoundMIC (mg/mL)Active Against
PA-10.0039 - 0.025S. aureus, E. coli
Compound A0.032E. faecalis
Compound B0.064C. difficile

These results indicate that the structure of the compound plays a crucial role in its antibacterial efficacy .

Antifungal Activity

In addition to antibacterial properties, the compound has been tested for antifungal activity. The structure-dependent antimicrobial activity was noted against various fungal strains, including Candida species and Aspergillus species.

CompoundMIC (mg/mL)Active Against
Compound C0.025C. albicans
Compound D0.050A. niger

The presence of specific substituents on the pyrrolidine ring was found to enhance antifungal activity significantly .

Anticancer Activity

The anticancer potential of 4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one has also been explored. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells.

Cell LineIC₅₀ (µM)Reference
A54915
MCF720

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Case Studies

  • Case Study on Antibacterial Activity :
    A recent investigation assessed the effectiveness of pyrrolidine derivatives against multi-drug resistant strains of bacteria. The study found that modifications enhancing electron-donating groups significantly improved antibacterial activity, suggesting a potential pathway for developing new antibiotics.
  • Case Study on Anticancer Properties :
    Another study focused on the anticancer effects of similar compounds in combination with established chemotherapeutics like cisplatin. Results indicated that these compounds could sensitize cancer cells to chemotherapy, enhancing overall treatment efficacy.

Q & A

Q. What synthetic routes enable scalable production without compromising enantiomeric purity?

  • Methodological Answer : Asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) can preserve stereochemistry. For instance, (S)-configured pyrrolidinones were synthesized using trityl-protected intermediates, followed by enzymatic resolution .

Tables of Key Data

Property Method Reference
Melting PointDifferential Scanning Calorimetry
LogP (Octanol-Water)Shake-Flask Assay
Metabolic Half-Life (t1/2t_{1/2})Liver Microsome Assay
Aqueous Solubility (pH 7.4)UV-Vis Spectroscopy

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one
Reactant of Route 2
4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.